molecular formula C9H8O4 B1668207 Caffeic acid CAS No. 501-16-6

Caffeic acid

Número de catálogo: B1668207
Número CAS: 501-16-6
Peso molecular: 180.16 g/mol
Clave InChI: QAIPRVGONGVQAS-DUXPYHPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Caffeic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of coumaroyl ester of quinic acid, which produces the this compound ester of shikimic acid. This ester is then converted to this compound . Another method involves the Wittig reaction, which is used to construct unsaturated carbon-carbon bonds. This reaction is performed in an aqueous medium at 90°C, making it an environmentally friendly and efficient method .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans, fruits, and vegetables. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

Caffeic acid exhibits notable anticancer activity through multiple mechanisms:

  • Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma and melanoma. For instance, in HepG2 cells, this compound reduced the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP-9), both of which are crucial for tumor invasiveness . In mouse models, this compound combined with doxorubicin significantly decreased tumor size .
  • Mechanism of Action : The anticancer effects are attributed to its ability to modulate signaling pathways such as NF-κB and MAPK, leading to reduced cell viability and increased apoptosis in cancer cells . this compound also enhances DNA oxidation in tumor cells while preventing the formation of reactive oxygen species .

Antioxidant Activity

This compound is recognized for its strong antioxidant properties. It scavenges free radicals and inhibits oxidative stress, which is linked to various chronic diseases. Its antioxidant activity is particularly beneficial in preventing cellular damage associated with aging and degenerative diseases .

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes:

  • Cytokine Modulation : It has been shown to decrease the biosynthesis of interleukin-8 (IL-8) and inhibit cyclooxygenase-2 (COX-2) activity in inflammatory conditions . This modulation is crucial for managing diseases characterized by chronic inflammation.
  • Mechanisms : The compound's ability to inhibit advanced glycation end products (AGEs) formation further contributes to its anti-inflammatory profile, making it a candidate for treating conditions like diabetes and cardiovascular diseases .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

  • Bacterial and Viral Infections : Studies have reported its effectiveness against both bacterial and viral infections, showcasing its potential as a therapeutic agent in infectious diseases .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound:

  • Alzheimer's Disease : this compound has been implicated in reducing neuroinflammation and oxidative stress associated with neurodegenerative diseases like Alzheimer's disease. Its ability to modulate signaling pathways involved in neuronal survival makes it a promising candidate for further research in neuroprotection .

Cardiovascular Benefits

This compound may offer protective effects on cardiovascular health:

  • Cardioprotective Mechanisms : Its antioxidant properties help reduce oxidative stress on cardiovascular tissues. Additionally, studies suggest that it may improve endothelial function and reduce hypertension by inhibiting angiotensin-converting enzyme (ACE) activity .

Case Studies and Research Findings

StudyFocusFindings
AnticancerThis compound inhibited tumor growth in hepatocellular carcinoma models via VEGF reduction.
AntioxidantDemonstrated strong free radical scavenging activity; reduced oxidative stress markers.
Anti-inflammatoryDecreased IL-8 production and COX-2 activity in human myofibroblasts under inflammatory conditions.
NeuroprotectionShowed potential in reducing neuroinflammation linked to Alzheimer's disease pathology.
CardiovascularImproved endothelial function and reduced blood pressure through ACE inhibition.

Actividad Biológica

Caffeic acid (CA), a phenolic compound found in various plants, has garnered significant attention for its diverse biological activities, particularly in the realms of cancer prevention, antioxidant effects, and anti-inflammatory properties. This article explores the mechanisms of action, therapeutic potential, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which consists of a trans-cinnamic acid core with hydroxyl groups. Its molecular formula is C9_9H8_8O4_4 with a molecular weight of 180.16 g/mol. The compound exhibits both hydrophilic and lipophilic properties, facilitating its absorption and bioavailability in biological systems .

This compound exerts its biological effects through several mechanisms:

  • Antioxidant Activity : CA scavenges reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage associated with chronic diseases like cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory markers such as COX-2 and TNF-α, thereby modulating inflammatory responses .
  • Antitumor Properties : CA has been shown to induce apoptosis in cancer cells and inhibit tumor growth by disrupting key signaling pathways including MAPK and PI3K/Akt pathways .

Cancer Treatment

This compound's role in cancer therapy is particularly noteworthy. Research indicates that it can enhance the efficacy of conventional treatments like chemotherapy while mitigating side effects. For instance, a study demonstrated that CA combined with doxorubicin significantly reduced tumor size in mouse xenograft models .

Table 1: Summary of this compound's Antitumor Effects

Cancer TypeCA ConcentrationEffect on Cell ViabilityMechanism of Action
Hepatocellular Carcinoma1 mMInduces apoptosisDisruption of mitochondrial potential
Skin Cancer (A431 cells)40 μMInhibits growthDirect inhibition of ERK1/2 activity
Lung Adenocarcinoma60 μMReduces viabilityInhibition of MAPK pathway
Squamous Cell Carcinoma15 mg/kgReduces tumor growthDownregulation of iNOS and VEGF

Case Studies

  • Hepatocellular Carcinoma : In vitro studies showed that this compound at concentrations of 1 mM inhibited cell proliferation and induced apoptosis in hepatocellular carcinoma cell lines (HepG2, Hep3B) by disrupting mitochondrial functions .
  • Skin Cancer : In a mouse model subjected to chronic UVB exposure, administration of this compound (15 mg/kg) resulted in reduced tumor growth and improved expression levels of tumor suppressor proteins such as p53 .
  • Oral Squamous Cell Carcinoma : this compound demonstrated the ability to reverse ethanol-induced proliferation in oral squamous cell carcinoma cells, highlighting its potential as a therapeutic agent against this type of cancer .

Pharmacokinetics and Bioavailability

This compound exhibits low intestinal absorption and bioavailability due to its rapid metabolism by gut microbiota. It undergoes extensive hepatic metabolism after absorption, influencing its therapeutic effectiveness. Studies suggest that enhancing CA's bioavailability through novel delivery systems could improve its clinical applications .

Propiedades

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316055
Record name trans-Caffeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid
Record name Caffeic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4135
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000025 [mmHg]
Record name Caffeic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4135
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively., In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway., Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

CAS No.

501-16-6, 331-39-5, 71693-97-5
Record name trans-Caffeic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caffeic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caffeic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroxycinnamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name caffeic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-Caffeic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 501-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAFFEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C
Record name 3,4-Dihydroxycinnamic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAFFEIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Caffeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001964
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caffeic acid
Reactant of Route 2
Reactant of Route 2
Caffeic acid
Reactant of Route 3
Caffeic acid
Reactant of Route 4
Reactant of Route 4
Caffeic acid
Reactant of Route 5
Caffeic acid
Reactant of Route 6
Caffeic acid
Customer
Q & A

Q1: What is the molecular formula and weight of caffeic acid?

A1: this compound has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol. []

Q2: Does this compound exhibit antioxidant activity?

A2: Yes, this compound possesses significant antioxidant activity. Studies have shown it can scavenge free radicals, chelate metal ions like Fe2+, and quench singlet oxygen, thereby protecting against oxidative stress. [, ]

Q3: Can you elaborate on the spectroscopic data associated with this compound?

A3: this compound displays characteristic peaks in various spectroscopic analyses. For instance, in infrared spectroscopy, it exhibits a band at 1720 cm-1 indicative of an esterified carboxyl group and bands between 1440-1633 cm-1 attributed to aromatic ring stretching. In proton nuclear magnetic resonance (1H NMR) spectroscopy, this compound shows characteristic signals for both the this compound moiety (δ 6.77–7.33 ppm) and starch (δ 3.30–5.47 ppm) when grafted onto corn starch. []

Q4: How does this compound exert its anti-cancer effects?

A4: Research suggests that this compound induces apoptosis, a programmed cell death, in cancer cells. Specifically, in MG-63 osteosarcoma cells, this compound activates caspases, a family of proteases involved in apoptosis. This activation is mediated through the intrinsic apoptotic pathway, involving Bid truncation and cytochrome c release. [, ]

Q5: Does this compound influence melanin production?

A5: Yes, this compound has been shown to effectively inhibit melanin production. Unlike ferulic acid, which directly binds to tyrosinase, this compound inhibits melanin synthesis by preventing the phosphorylation of tyrosinase by casein kinase 2 (CK2). []

Q6: How does this compound interact with the Keap1-Nrf2 pathway?

A6: Studies on a novel this compound derivative, N-propargyl caffeate amide (PACA), indicate that this compound derivatives can directly modify Keap1, a negative regulator of the Nrf2 transcription factor. This modification leads to the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of cytoprotective genes like heme oxygenase-1 (HO-1), ultimately promoting neuronal survival and neurite outgrowth. []

Q7: Does this compound offer protection against liver damage?

A7: Research suggests that this compound possesses hepatoprotective properties. In a rat model of paracetamol-induced liver injury, this compound administration mitigated oxidative stress and inflammation, evidenced by reduced malonaldehyde (MDA) and tumor necrosis factor-alpha (TNF-α) levels. It also restored the activity of antioxidant enzymes, normalized liver enzymes, and improved liver histology. This protection is partly attributed to the induction of HO-1. []

Q8: What is the role of this compound in protecting intestinal barrier function?

A8: Studies in weaning piglets revealed that this compound supplementation increased beneficial bacteria like Bifidobacterium and Lactobacillus in the colon while decreasing Escherichia coli. It also enhanced the expression of tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, which contribute to a robust intestinal barrier. []

Q9: Can this compound cross the blood-brain barrier?

A9: Yes, this compound has been detected in the cerebrospinal fluid of human patients, indicating its ability to cross the blood-brain barrier. This finding suggests that dietary this compound may directly interact with the central nervous system. []

Q10: How can the stability of this compound be improved in formulations?

A11: this compound can undergo degradation in certain formulations. The addition of natural antioxidants like citric acid, malic acid, or hibiscus extract has been shown to improve the stability of this compound derivatives in glycerin extracts. []

Q11: Are there any applications of this compound in the food industry?

A12: this compound, often present in wine, can co-pigment with anthocyanins, influencing the wine's color. Ultrasound irradiation can enhance this co-pigmentation process, leading to improved color characteristics and potentially enhancing wine quality. []

Q12: Has this compound been explored for drug delivery applications?

A13: Yes, research has explored the use of this compound in creating antioxidant nanomaterials. This compound, when conjugated to the surface of core-shell silica nanospheres, forms a hybrid nanocarrier that exhibits enhanced antioxidant properties. This system has shown promise as a potential vehicle for delivering oxidation-sensitive drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.